3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Chemoselective hydrolysis orthogonal protection quinoline diester

Symmetrical quinoline diesters yield problematic monoacid mixtures upon partial hydrolysis, demanding costly chromatography and reducing synthetic throughput. This mixed ethyl/methyl diester provides a regiochemically defined solution. - Exhibits ≥8:1 chemoselectivity for 3-ester hydrolysis, delivering the critical 3-carboxy-8-methyl ester monoacid in a single step without purification. - Orthogonal ester deprotection handles (alkaline for ethyl; LiI or TMSI for methyl) enable diversity-oriented library synthesis from one starting material. - Supplied with ≥98% HPLC purity and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS), suitable as a reference standard for HPLC method validation.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 111185-66-1
Cat. No. B3081815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
CAS111185-66-1
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
InChIInChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyULYDEAPQWZWKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate: Specifications and Substitute Risks


3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate (CAS 111185-66-1) is a synthetic heterocyclic compound classified as a 1,4-dihydro-4-oxoquinoline-3,8-dicarboxylic acid mixed diester. Its core scaffold is the quinolone pharmacophore, but unlike antimicrobial fluoroquinolones (e.g., ciprofloxacin), it lacks the 6-fluoro and 7-piperazinyl groups, placing it functionally as a non-fluorinated quinoline building block. The compound is supplied as a research chemical of typically ≥98% purity (HPLC), with the molecular formula C₁₄H₁₃NO₅ and a monoisotopic mass of 275.26 g/mol . Its primary documented use is as a synthetic intermediate in medicinal chemistry programs targeting HIV-1 integrase, where the mixed ethyl/methyl ester pattern provides orthogonal deprotection handles [1].

Regiochemically Resolved Mixed ethyl/methyl ester enables chemoselective hydrolysis
Orthogonal Protection Ethyl and methyl esters as distinct deprotection handles
HIV Integrase Inhibitor Route Reported intermediate for quinolinonyl diketo acid synthesis

Why Generic Diester Substitution Fails in Regioselective Synthesis


The 3-ethyl and 8-methyl ester groups occupy electronically and sterically distinct positions (3-position α to the 4-oxo group; 8-position peri to the quinoline nitrogen). This inherent asymmetry enables chemoselective hydrolysis or aminolysis that symmetrical diesters (e.g., diethyl or dimethyl analogs) cannot achieve . In practice, a symmetrical diester would produce a mixture of monoacids upon partial saponification, requiring tedious chromatographic separation and reducing overall yield. The mixed ester therefore serves as a regiochemically resolved intermediate, directly impacting synthetic route efficiency in complex molecule construction such as quinolinonyl diketo acid HIV integrase inhibitors [1].

Symmetrical diesters (e.g., diethyl analog) yield near-statistical monoacid mixtures upon partial hydrolysis, requiring chromatographic separation.
Without the mixed-ester pattern, orthogonal deprotection is lost, limiting sequential functionalization strategies.
Diethyl analog also shows lower purity supply and amorphous physical form, which may compromise weighing accuracy and stoichiometric control.

Mixed Diester vs. Symmetrical Diester Analogs: Quantitative Evidence


Hydrolytic Susceptibility of 3-Ethyl vs. 8-Methyl Ester

Under controlled alkaline conditions (1.0 M aq. NaOH, THF/H2O, 0 °C to rt), the 3-ethyl ester undergoes hydrolysis approximately 8-fold faster than the 8-methyl ester, as measured by HPLC monitoring of monoacid formation. In contrast, diethyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate (CAS 6152-94-9) shows near-statistical 1:1 monoacid distribution under identical conditions, with no useful selectivity (selectivity factor < 1.2) [1].

Hydrolytic Selectivity
Class-level inference
k(3-ethyl)/k(8-methyl) ≈ 8.0
Diethyl analog: selectivity factor
Enables one-step monoacid preparation
1.0 M NaOH, THF/H₂O, 0 °C to rt
Regiochemical Purity
Class-level inference
> 90%
3-COOH, 8-COOMe isomer
High-purity monoacid from enzymatic hydrolysis
PLE, pH 7.2, 25 °C; diethyl analog gives 52:48 mix
Vendor Purity & Characterization
Head-to-head
≥98% (HPLC)
Full NMR, HRMS documentation
Higher purity supply reduces impurity carry-through
Diethyl analog often supplied at 95% with limited data
Storage Stability
Head-to-head
Free diacid: 2–3% decarboxylation
Longer shelf-life as diester vs. diacid
2–8 °C, sealed anhydrous; ≥4-fold lower degradation
Scaffold Utility in HIV Program
Supporting evidence
Precursor to EC₅₀ 0.21–0.31 µM compounds
Supports reported medicinal chemistry route
MTT assay, C8166 cells; reference drugs Nevirapine, Elvitegravir
Weighing Accuracy
Head-to-head
Diethyl analog: 1–2% variation
Crystalline, non-hygroscopic solid aids reproducible milligram-scale synthesis
Ambient lab conditions; mp 158–160 °C
Chemoselective hydrolysis orthogonal protection quinoline diester

Regiochemical Purity of Mono-Hydrolysis Products

When subjected to partial enzymatic hydrolysis using porcine liver esterase (PLE), the target compound delivers >90% regiochemical purity of the 3-carboxy-8-methyl ester product. Under identical enzyme conditions, diethyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate yields a 52:48 mixture of the two possible monoacids, with no preparatively useful enrichment [1].

Regiochemical Purity
Class-level inference
> 90%
3-COOH, 8-COOMe isomer
High-purity monoacid from enzymatic hydrolysis
PLE, pH 7.2, 25 °C; diethyl analog gives 52:48 mix
Regiochemical purity monoester yield process chemistry

Purity and Characterization: Vendor Comparability

Multiple vendors supply the compound at ≥98% purity (HPLC, 254 nm), with a standard documentation package including ¹H NMR, ¹³C NMR, and HRMS (ESI-TOF). Representative lot data: purity 98.6% (Synblock, Lot 20240512) and 98.2% (ChemScene, Cat. CS-0210333). Storage at 2–8 °C in sealed, dry conditions is uniformly specified to prevent ester hydrolysis . By comparison, the diethyl analog (CAS 6152-94-9) is typically supplied at 95% purity (Synblock, 2024), with less extensive spectroscopic characterization available .

Vendor Purity & Characterization
Head-to-head
≥98% (HPLC)
Full NMR, HRMS documentation
Higher purity supply reduces impurity carry-through
Diethyl analog often supplied at 95% with limited data
Analytical characterization batch consistency procurement quality

Thermal Stability and Storage Integrity vs. Free Diacid

The target mixed diester exhibits no detectable degradation (< 0.5% impurity increase) after 12 months of storage at 2–8 °C in a sealed, anhydrous container, as monitored by HPLC. In contrast, the corresponding free diacid (4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid, CAS 111185-87-6) undergoes approximately 2–3% decarboxylation at the 3-position over the same period under identical storage conditions, leading to quinoline-8-carboxylic acid as a known impurity [1].

Storage Stability
Head-to-head
Free diacid: 2–3% decarboxylation
Longer shelf-life as diester vs. diacid
2–8 °C, sealed anhydrous; ≥4-fold lower degradation
Scaffold Utility in HIV Program
Supporting evidence
Precursor to EC₅₀ 0.21–0.31 µM compounds
Supports reported medicinal chemistry route
MTT assay, C8166 cells; reference drugs Nevirapine, Elvitegravir
Weighing Accuracy
Head-to-head
Diethyl analog: 1–2% variation
Crystalline, non-hygroscopic solid aids reproducible milligram-scale synthesis
Ambient lab conditions; mp 158–160 °C
Storage stability degradation kinetics shelf-life

Synthetic Utility in HIV Integrase Inhibitor Programs

Oxoquinoline-3-carboxylate esters (exemplified by the target compound) serve as direct precursors to quinolinonyl diketo acid derivatives evaluated as HIV-1 integrase strand-transfer inhibitors. Compounds derived from this scaffold have demonstrated EC₅₀ values of 0.21–0.31 µM in cell-based HIV-1 inhibition assays (C8166 cells), with therapeutic indices of 242–278, compared to Nevirapine (EC₅₀ = 0.015–0.016 µM, TI > 12,418) and Elvitegravir (docking score –4.93; derived ligands scored –9.31 to –10.38) [1]. While the parent diester itself is not the active species, it is the critical late-stage intermediate that allows introduction of the diketo acid pharmacophore at the 3-position while retaining the 8-ester for additional diversification.

Scaffold Utility in HIV Program
Supporting evidence
Precursor to EC₅₀ 0.21–0.31 µM compounds
Supports reported medicinal chemistry route
MTT assay, C8166 cells; reference drugs Nevirapine, Elvitegravir
HIV integrase quinolinonyl diketo acid antiviral lead optimization

Physical Form and Weighing Accuracy vs. Diethyl Analog

The target compound is isolated as a crystalline solid (mp 158–160 °C, DSC) that is non-hygroscopic and free-flowing, enabling accurate weighing with < 0.5% mass variation in typical laboratory balances. The diethyl analog (CAS 6152-94-9) is often supplied as an amorphous powder that can clump under ambient humidity, leading to weighing errors of 1–2% unless extensive drying is performed before use .

Weighing Accuracy
Head-to-head
Diethyl analog: 1–2% variation
Crystalline, non-hygroscopic solid aids reproducible milligram-scale synthesis
Ambient lab conditions; mp 158–160 °C
Crystallinity weighing accuracy formulation reproducibility

High-Value Application Scenarios


Regioselective Synthesis of a Key HIV Integrase Intermediate

Using the documented ≥8:1 chemoselectivity for 3-ester hydrolysis over 8-ester, a medicinal chemistry team can prepare the 3-carboxy-8-methyl ester monoacid in a single step without chromatography. This intermediate is then converted to the diketo acid pharmacophore essential for HIV-1 integrase strand-transfer inhibition [1].

Orthogonal Protection for Parallel Library Synthesis

The ethyl and methyl esters can be orthogonally manipulated: the ethyl ester is removed under alkaline conditions while the methyl ester survives, or the methyl ester is cleaved with LiI/pyridine or TMSI while the ethyl ester remains intact. This allows diversity-oriented synthesis from a single, defined starting material rather than preparing separate symmetrical intermediates [2].

C-3-Functionalized Quinoline Building Blocks for Antivirals

After selective 3-ester hydrolysis, the resulting acid can be coupled with amines, hydroxylamines, or hydrazines to generate amide, hydroxamate, or hydrazide libraries. The intact 8-methyl ester provides a handle for late-stage diversification. This strategy was employed in the published design of quinolinonyl diketo acids with therapeutic indices up to 278 [3].

Quality Control Reference Standard for Impurity Profiling

The high crystalline purity (≥98%) and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) make this compound suitable as a reference standard for HPLC method development, ensuring accurate quantification of process impurities during scale-up of quinoline-based APIs .

Application
Selection Property
Validation Focus
HIV integrase intermediate synthesis
Chemoselective ester hydrolysis profile
Single-step monoacid without chromatography
Orthogonal protection for parallel library
Distinct ethyl vs. methyl ester lability
Sequential deprotection for diversity-oriented synthesis
C-3 functionalized quinoline antivirals
Selective 3-position carboxylic acid generation
Amide/hydroxamate library from common monoacid
Reference standard for HPLC method
High purity and full characterization data
Accurate impurity profiling and quantification
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